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Compound of Interest

Compound Name: 4-Pentyloxyphthalonitrile

Cat. No.: B021327

Introduction

4-Pentyloxyphthalonitrile stands as a significant precursor in the synthesis of advanced
materials, particularly unsymmetrically substituted phthalocyanines. These macrocyclic
compounds are the subject of intensive research due to their diverse applications in fields such
as nonlinear optics, photodynamic therapy, and catalysis. The pentyloxy group imparts
increased solubility in organic solvents, a crucial property for the synthesis and processing of
phthalocyanine derivatives.[1]

This technical guide provides an in-depth analysis of the spectroscopic data of 4-
Pentyloxyphthalonitrile, offering a foundational understanding for researchers and
professionals engaged in its synthesis and application. The elucidation of its molecular
structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) is paramount for verifying its identity, purity, and for
predicting its reactivity and properties.

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-Pentyloxyphthalonitrile, with the IUPAC name 4-
(pentyloxy)phthalonitrile and CAS number 106943-83-3, is presented below.[2][3] The key
functional groups that give rise to characteristic spectroscopic signals are the aromatic ring, the
two nitrile groups (-C=N), and the pentyloxy ether linkage (-O-CsHz1).

Figure 1: Molecular Structure of 4-Pentyloxyphthalonitrile
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of individual protons
(*H NMR) and carbon atoms (33C NMR).[4]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 4-Pentyloxyphthalonitrile in 0.5-
0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de). The choice of solvent is critical to

avoid interfering signals.[5]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer operating at a field
strength of, for example, 400 MHz for *H and 100 MHz for 13C.[6]

1H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

13C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45° pulse width,
a relaxation delay of 2-5 seconds, and a larger number of scans are typically required due to
the low natural abundance of 3C.

'H NMR Spectroscopy: Data and Interpretation

The *H NMR spectrum of 4-Pentyloxyphthalonitrile is expected to show distinct signals for

the aromatic protons and the aliphatic protons of the pentyloxy group.
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Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
7.7-79 m 3H Aromatic protons
4.10 t,J=6.5Hz 2H -O-CHa-
1.85 p,J=6.7 Hz 2H -O-CH2-CHa2-
1.45 m 4H -CH2-CH2-CHs
0.95 t,J=7.2Hz 3H -CHs

Interpretation of *H NMR Spectrum:

e Aromatic Region (7.7 - 7.9 ppm): The three protons on the benzene ring appear as a

complex multiplet in the downfield region due to the deshielding effect of the aromatic ring

currents and the electron-withdrawing nitrile groups.[7]

» Methylene Protons Adjacent to Oxygen (4.10 ppm): The two protons of the -O-CHz- group
are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift.

The signal appears as a triplet due to coupling with the neighboring methylene protons.

« Aliphatic Protons (0.95 - 1.85 ppm): The remaining protons of the pentyloxy chain appear in

the upfield region, with chemical shifts and multiplicities consistent with a pentyl group. The

terminal methyl group (-CHs) at 0.95 ppm appears as a triplet.

13C NMR Spectroscopy: Data and Interpretation

The proton-decoupled 3C NMR spectrum provides information on the number of chemically

non-equivalent carbon atoms.
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Chemical Shift (8, ppm) Assignment
162.5 C-O (aromatic)
134.0 C-CN

133.5 C-CN

120.1 Aromatic CH
118.8 Aromatic CH
1175 Aromatic CH
115.4 C=N

115.2 C=N

108.9 C (aromatic, adjacent to C-O)
69.0 -O-CHa-

28.8 -O-CH2-CH:-
28.1 -CH2-CH2-CHs
22.4 -CH2-CHs

14.0 -CHs

Interpretation of 33C NMR Spectrum:

o Aromatic and Nitrile Carbons (108.9 - 162.5 ppm): The carbon attached to the oxygen atom
(C-0) is significantly deshielded and appears at the lowest field in the aromatic region. The
carbons bearing the nitrile groups (C-CN) and the nitrile carbons themselves (C=N) are also
found in this region.[8]

 Aliphatic Carbons (14.0 - 69.0 ppm): The carbons of the pentyloxy chain appear in the
upfield region. The carbon directly attached to the oxygen (-O-CHz-) is the most deshielded
of the aliphatic carbons.

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to bond

vibrations.[9]

Experimental Protocol: IR Spectroscopy

o Sample Preparation: For a solid sample like 4-Pentyloxyphthalonitrile, the KBr pellet

method is commonly used. A small amount of the sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be

prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate

on a salt plate (e.g., NaCl or KBr).

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first

collected and then subtracted from the sample spectrum.

o Spectral Range: The typical range for mid-IR spectroscopy is 4000-400 cm™1.

IR Spectroscopy: Data and Interpretation

The IR spectrum of 4-Pentyloxyphthalonitrile is expected to show characteristic absorption

bands for its key functional groups.

Frequency (cm™1) Intensity Vibrational Mode Functional Group

3100-3000 Medium C-H stretch Aromatic C-H

2960-2850 Strong C-H stretch Aliphatic C-H

2230-2220 Strong, sharp C=N stretch Nitrile

1600-1450 Medium C=C stretch Aromatic ring
C-O-C stretch

1250-1200 Strong ] Aryl-alkyl ether
(asymmetric)

) C-O-C stretch

1050-1000 Medium ) Aryl-alkyl ether

(symmetric)
Interpretation of IR Spectrum:
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Nitrile Stretch (2230-2220 cm~1): A strong, sharp absorption band in this region is a definitive
indicator of the nitrile functional group.[10]

C-H Stretches (3100-2850 cm~1): The presence of both aromatic (above 3000 cm~—1) and
aliphatic (below 3000 cm~1) C-H stretching vibrations confirms the presence of both the

benzene ring and the pentyloxy group.[11]

Ether Linkage (1250-1200 cm~* and 1050-1000 cm~1): The strong asymmetric and medium
symmetric C-O-C stretching bands are characteristic of an aryl-alkyl ether.

Aromatic C=C Stretches (1600-1450 cm~1): Multiple medium intensity bands in this region
are indicative of the carbon-carbon double bond vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and deducing its structure.[12]

Experimental Protocol: Mass Spectrometry

lonization Method: Electron lonization (El) is a common technique for relatively small, volatile
organic molecules. The sample is vaporized and bombarded with a high-energy electron
beam, leading to ionization and fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to
separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions

versus their m/z values.

Mass Spectrometry: Data and Interpretation

The mass spectrum of 4-Pentyloxyphthalonitrile is expected to show a molecular ion peak

and several characteristic fragment ions.
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m/z Relative Abundance Proposed Fragment
214 High [M]* (Molecular lon)
143 Moderate [M - CsH1a1]*

128 Low [CsHaN2]*

71 High [CsHaa]*

Interpretation of Mass Spectrum:

e Molecular lon Peak ([M]*, m/z 214): The peak at m/z 214 corresponds to the molecular
weight of 4-Pentyloxyphthalonitrile (C13H14N20), confirming its elemental composition.[2]

[3]

o Loss of the Pentyl Group (m/z 143): A common fragmentation pathway for ethers is the
cleavage of the C-O bond, leading to the loss of the alkyl chain. The peak at m/z 143
represents the [M - CsHa1]* fragment.

» Phthalonitrile Cation (m/z 128): Further fragmentation can lead to the formation of the stable
phthalonitrile cation.[13]

o Pentyl Cation (m/z 71): The peak at m/z 71 corresponds to the pentyl cation, [CsH11]*.

[M - CsHaa]*
m/z = 143

[CsHa1]*
m/iz =71

- oCsH11

[M]*
m/z = 214

- «OCsH3(CN)2

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation of 4-Pentyloxyphthalonitrile

Conclusion
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The collective analysis of tH NMR, 3C NMR, IR, and MS data provides a comprehensive and
unambiguous structural confirmation of 4-Pentyloxyphthalonitrile. The characteristic signals
and fragmentation patterns observed are in excellent agreement with the proposed molecular
structure. This guide serves as a valuable resource for scientists and researchers, enabling
them to confidently identify and characterize this important synthetic precursor, thereby
facilitating its use in the development of novel materials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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